molecular formula C16H16N4S B5069725 N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea

N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea

Cat. No.: B5069725
M. Wt: 296.4 g/mol
InChI Key: UNRJUZGYVWZSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea is a compound that belongs to the class of thioureas, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea typically involves the reaction of allyl isothiocyanate with 4-(phenyldiazenyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea moiety under mild conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted thioureas.

Scientific Research Applications

N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can lead to the inhibition of microbial growth or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-N’-[4-(phenyldiazenyl)phenyl]thiourea is unique due to the presence of both an allyl group and a thiourea moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This combination allows for a broader range of applications and interactions in various fields of research.

Properties

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-12-17-16(21)18-13-8-10-15(11-9-13)20-19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRJUZGYVWZSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801040562
Record name Thiourea, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-N'-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129259-52-4
Record name Thiourea, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-N'-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801040562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.